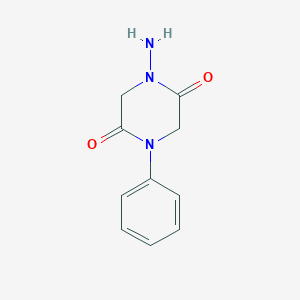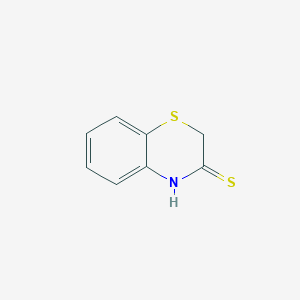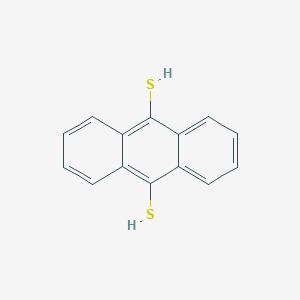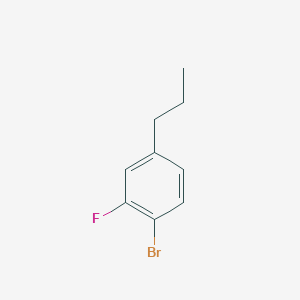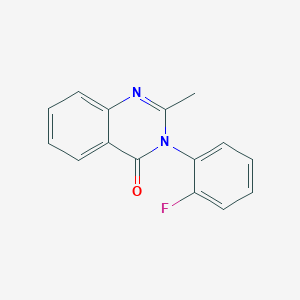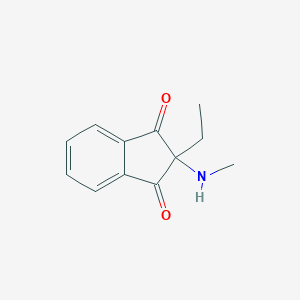
1H-Indene-1,3(2H)-dione, 2-ethyl-2-(methylamino)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Indene-1,3(2H)-dione, 2-ethyl-2-(methylamino)-, also known as EMIDA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.
作用机制
The mechanism of action of 1H-Indene-1,3(2H)-dione, 2-ethyl-2-(methylamino)- is not fully understood, but it is believed to involve the inhibition of cyclooxygenase-2 (COX-2) and the modulation of the immune system. COX-2 is an enzyme that plays a key role in the production of prostaglandins, which are involved in inflammation and pain. By inhibiting COX-2, 1H-Indene-1,3(2H)-dione, 2-ethyl-2-(methylamino)- may reduce inflammation and pain. 1H-Indene-1,3(2H)-dione, 2-ethyl-2-(methylamino)- has also been shown to modulate the immune system by reducing the production of pro-inflammatory cytokines and increasing the production of anti-inflammatory cytokines.
生化和生理效应
1H-Indene-1,3(2H)-dione, 2-ethyl-2-(methylamino)- has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that 1H-Indene-1,3(2H)-dione, 2-ethyl-2-(methylamino)- inhibits the production of prostaglandins and reduces the expression of COX-2 in human cells. In vivo studies have shown that 1H-Indene-1,3(2H)-dione, 2-ethyl-2-(methylamino)- reduces inflammation and pain in animal models of arthritis and neuropathic pain. 1H-Indene-1,3(2H)-dione, 2-ethyl-2-(methylamino)- has also been shown to have insecticidal properties, causing paralysis and death in insects.
实验室实验的优点和局限性
One advantage of 1H-Indene-1,3(2H)-dione, 2-ethyl-2-(methylamino)- is its relatively simple synthesis method, which makes it easy to produce in large quantities. Another advantage is its potential applications in various fields, making it a versatile compound for scientific research. However, one limitation of 1H-Indene-1,3(2H)-dione, 2-ethyl-2-(methylamino)- is its limited solubility in water, which can make it difficult to use in certain experiments. Another limitation is the lack of studies on its long-term safety and toxicity.
未来方向
There are several future directions for the study of 1H-Indene-1,3(2H)-dione, 2-ethyl-2-(methylamino)-. In medicine, further studies are needed to determine its efficacy and safety as a treatment for pain and inflammation-related disorders. In agriculture, further studies are needed to determine its efficacy and safety as a pesticide. In materials science, further studies are needed to explore its fluorescent properties and potential applications in the development of new materials. Additionally, further studies are needed to determine the long-term safety and toxicity of 1H-Indene-1,3(2H)-dione, 2-ethyl-2-(methylamino)-.
合成方法
1H-Indene-1,3(2H)-dione, 2-ethyl-2-(methylamino)- can be synthesized through a multi-step process starting from indene-1,3-dione. The first step involves the reduction of indene-1,3-dione with sodium borohydride to produce 1,3-dihydroindene-2,3-dione. The second step involves the reaction of 1,3-dihydroindene-2,3-dione with ethyl chloroformate to produce ethyl 2-(ethoxycarbonyl)-1,3-dihydroindene-2,3-dione. The final step involves the reaction of ethyl 2-(ethoxycarbonyl)-1,3-dihydroindene-2,3-dione with methylamine to produce 1H-Indene-1,3(2H)-dione, 2-ethyl-2-(methylamino)-.
科学研究应用
1H-Indene-1,3(2H)-dione, 2-ethyl-2-(methylamino)- has been studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, 1H-Indene-1,3(2H)-dione, 2-ethyl-2-(methylamino)- has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation-related disorders. In agriculture, 1H-Indene-1,3(2H)-dione, 2-ethyl-2-(methylamino)- has been shown to have insecticidal properties, making it a potential candidate for the development of new pesticides. In materials science, 1H-Indene-1,3(2H)-dione, 2-ethyl-2-(methylamino)- has been shown to have fluorescent properties, making it a potential candidate for the development of new fluorescent materials.
属性
CAS 编号 |
20915-57-5 |
|---|---|
产品名称 |
1H-Indene-1,3(2H)-dione, 2-ethyl-2-(methylamino)- |
分子式 |
C12H13NO2 |
分子量 |
203.24 g/mol |
IUPAC 名称 |
2-ethyl-2-(methylamino)indene-1,3-dione |
InChI |
InChI=1S/C12H13NO2/c1-3-12(13-2)10(14)8-6-4-5-7-9(8)11(12)15/h4-7,13H,3H2,1-2H3 |
InChI 键 |
LDYGJOOHMBDCHE-UHFFFAOYSA-N |
SMILES |
CCC1(C(=O)C2=CC=CC=C2C1=O)NC |
规范 SMILES |
CCC1(C(=O)C2=CC=CC=C2C1=O)NC |
其他 CAS 编号 |
20915-57-5 |
相关CAS编号 |
23780-36-1 (hydrochloride) |
同义词 |
2-ethyl-2-methylamino-1,3-indanedione hydrochloride methindione methindione hydrochloride methindione tosylate metindion |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-Phenyl-2-oxa-3-azabicyclo[2.2.2]oct-5-ene](/img/structure/B184600.png)
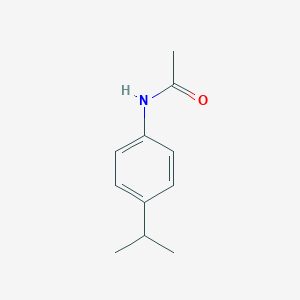
![N-(2,4-dimethoxyphenyl)-6-phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B184604.png)

